molecular formula C12H12ClF3OS B14044007 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14044007
M. Wt: 296.74 g/mol
InChI Key: RMJJADIQEYGWDP-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS and a molecular weight of 296.74 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 5-ethyl-2-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .

Chemical Reactions Analysis

1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the trifluoromethylthio group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the chloro group is replaced by nucleophiles. Additionally, the carbonyl group in the propan-2-one moiety can undergo various transformations, contributing to its diverse reactivity .

Comparison with Similar Compounds

1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(5-methyl-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a methyl group instead of an ethyl group, leading to differences in reactivity and physical properties.

    1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)ethanone: This compound has an ethanone moiety instead of a propan-2-one moiety, affecting its chemical behavior.

    1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: The presence of a bromo group instead of a chloro group results in different reactivity patterns.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

Molecular Formula

C12H12ClF3OS

Molecular Weight

296.74 g/mol

IUPAC Name

1-chloro-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3OS/c1-3-8-4-5-10(18-12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

RMJJADIQEYGWDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)SC(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

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